Choline salicylate

Description

Propriétés

IUPAC Name |

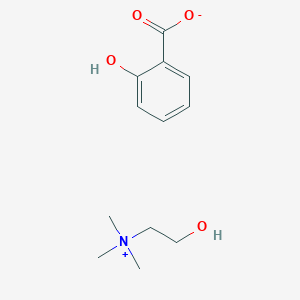

2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.C5H14NO/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7/h1-4,8H,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKCHVLMFQVBAA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062103 | |

| Record name | (2-Hydroxyethyl)trimethylammonium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2016-36-6 | |

| Record name | Choline salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline salicylate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-hydroxybenzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Hydroxyethyl)trimethylammonium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD510K1IQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Conditions and Procedure

A widely cited method involves reacting choline chloride (C₅H₁₄ClNO) with sodium salicylate (C₇H₅NaO₃) in acetone. The reaction proceeds as follows:

Steps :

-

Mixing : Combine 6.95 g choline chloride, 8.0 g sodium salicylate, and 100 mL acetone.

-

Stirring : Warm the mixture slightly (40–50°C) and stir for 30 minutes.

-

Filtration : Cool and filter to remove precipitated sodium chloride.

-

Evaporation : Remove acetone under reduced pressure to obtain crystalline this compound.

Table 1: Reaction Parameters for Acetone-Mediated Synthesis

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Temperature | 40–50°C |

| Reaction Time | 30 minutes |

| Yield | Not reported |

Advantages and Limitations

-

Advantages : Simple setup, avoids aqueous conditions that exacerbate hygroscopicity.

-

Limitations : Requires anhydrous acetone; yield data omitted in literature.

Method 2: Stabilization with Magnesium Sulfate

Stabilization Protocol

To address this compound’s deliquescence, a patent describes combining it with magnesium sulfate (MgSO₄) to form a free-flowing powder. The method involves:

-

Co-grinding : Mix this compound with anhydrous MgSO₄ in a 1:1 weight ratio.

-

Drying : Heat the mixture at 60°C for 2 hours to ensure complete dehydration.

Table 2: Stabilized this compound Composition

| Component | Proportion (w/w) |

|---|---|

| This compound | 50% |

| Magnesium sulfate | 50% |

Industrial Relevance

This method enables tableting and encapsulation by mitigating hygroscopicity, critical for pharmaceutical manufacturing.

Method 3: Trimethylamine and Ethylene Oxide Reaction

Aqueous-Phase Synthesis

An improved method avoids unstable choline intermediates by reacting trimethylamine (TMA) with salicylic acid, followed by ethylene oxide:

Steps :

-

Neutralization : Dissolve salicylic acid in water and add 25% aqueous TMA.

-

Ethylene Oxide Addition : Introduce ethylene oxide gas at 0–5°C.

-

Crystallization : Concentrate the solution and add ethanol to precipitate this compound.

Table 3: Key Parameters for Trimethylamine Method

| Parameter | Value |

|---|---|

| Solvent | Water/Ethanol |

| Temperature | 0–5°C |

| Reaction Time | 2–4 hours |

| Yield | 85–90% |

Advantages Over Traditional Methods

-

Cost-Effective : Uses stable, inexpensive TMA instead of choline base.

-

High Yield : Achieves 85–90% yield, superior to crystallization-based approaches.

Other Preparation Methods

Choline Bicarbonate Route

Choline bicarbonate reacts with salicylic acid in stoichiometric proportions. However, this method is less favored due to the high cost of choline bicarbonate.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Solvent | Yield | Scalability | Hygroscopicity Control |

|---|---|---|---|---|

| Acetone-Mediated | Acetone | Unknown | Moderate | Poor |

| MgSO₄ Stabilization | N/A | N/A | High | Excellent |

| Trimethylamine | Water/Ethanol | 85–90% | High | Moderate |

Challenges in this compound Preparation

Hygroscopicity

The compound rapidly absorbs moisture, complicating crystallization and storage. Solutions include:

Analyse Des Réactions Chimiques

Chemical Stability and Degradation

- Overview Choline salicylate's susceptibility to degradation has been studied under various stress conditions, including hydrolysis, oxidation, and photolysis .

- Hydrolytic Degradation

- Neutral Environment: this compound is practically stable in a neutral environment (water) at 90°C for up to 10 days .

- Acidic Environment: It is practically stable in acidic conditions, with degradation occurring only at higher hydrochloric acid concentrations (1M) at 90°C .

- Alkaline Environment: this compound is considered stable in an alkaline medium, though it experiences significant loss (36.7%) in 1M NaOH after 24 hours .

- Oxidative Degradation this compound is very stable in an oxidizing environment. Minimal degradation occurs even with a 10% hydrogen peroxide solution at room temperature for 24 hours .

- Photodegradation this compound is photolabile in solution, undergoing decomposition when exposed to light . Exposure to radiation at 1.2 and 6.0 x 10^6 lux·h results in decomposition . Solutions should be protected from light during storage .

- Sterilization this compound solutions can be sterilized using saturated steam under pressure at 121 ± 2 °C for 20 minutes at a pressure of 101.4 kPa without significant degradation .

Degradation Products

- Under stress conditions, this compound can degrade into other compounds .

- Identified Degradation Products 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid have been identified as degradation products under photolysis and oxidation .

Method Development and Validation

- RP-HPLC Method A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for determining salicylic acid in choline magnesium trisalicylate tablets .

- Specificity The method ensures effective separation of salicylic acid and its degradation products .

- Linearity Linearity is assessed by plotting a calibration curve correlating peak response with corresponding concentrations .

Reactivity

- This compound is incompatible with strong acids, iron salts, and strong alkalies .

- Aqueous solutions of this compound do not liberate free salicylic acid above pH 3.5 .

Table 1: Stability of this compound under Different Conditions

| Medium | Result |

|---|---|

| Neutral Environment (H2O, 90°C) | Practically stable for 10 days |

| Acidic Environment (HCl, 90°C) | Practically stable; degradation at 1M HCl |

| Alkaline Environment (NaOH, 90°C) | Stable; significant loss in 1M NaOH after 24 hours |

| Oxidizing Environment (H2O2, room temp.) | Very stable |

| Photostability | Photolabile; decomposes when exposed to light; 2,3- and 2,5-dihydroxybenzoic acids identified as degradation products |

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Choline salicylate is known for its high solubility in water and other solvents, making it suitable for various formulations. It acts primarily through the inhibition of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain .

Analgesic and Anti-inflammatory Uses

This compound is utilized in treating conditions such as arthritis, rheumatism, and other inflammatory disorders. Its efficacy as an analgesic is comparable to that of aspirin but with reduced gastrointestinal side effects . A comparative study indicated that this compound induces less gastric irritation than traditional aspirin formulations .

Topical Formulations

Due to its solubility and absorption characteristics, this compound is often used in topical applications. It can be formulated into gels or ointments for localized treatment of pain and inflammation. A study demonstrated that topical administration leads to rapid absorption and effective therapeutic outcomes .

Oral Gels for Mucosal Inflammation

This compound is also employed in oral gels for treating mucosal inflammation, particularly in conditions like stomatitis or laryngitis. These formulations provide direct relief to affected areas while minimizing systemic absorption .

Efficacy in Pain Management

A clinical study involving patients with chronic pain conditions showed significant improvements when treated with this compound compared to placebo. Patients reported reduced pain levels and improved functionality .

Safety Profile

While this compound is generally well-tolerated, there have been reports of adverse reactions, particularly in children using teething gels containing the compound. A case study highlighted a child experiencing severe symptoms after excessive use of a this compound gel, leading to a diagnosis of Reye’s syndrome . This underscores the importance of dosage regulation.

Research on Eye Irritation Potential

Recent studies have explored the use of this compound in ophthalmic formulations. A study assessing the irritation potential of eye drops containing 2% this compound found them to be non-irritating according to short time exposure tests on rabbit corneal cell lines . This suggests potential applications in ocular therapies without significant side effects.

Data Table: Summary of Applications

| Application Area | Formulation Type | Efficacy/Findings |

|---|---|---|

| Analgesia | Oral tablets/gels | Effective pain relief with fewer GI side effects |

| Topical Pain Relief | Creams/Ointments | Rapid absorption; effective for localized treatment |

| Mucosal Inflammation | Oral gels | Direct application provides symptomatic relief |

| Ocular Applications | Eye drops | Non-irritating; potential for ocular therapies |

Mécanisme D'action

Choline salicylate exerts its effects by inhibiting the synthesis of prostaglandins, which are chemical messengers involved in pain, inflammation, and fever . By blocking the cyclooxygenase (COX) enzyme, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . Unlike aspirin, this compound does not cause irreversible inhibition of the COX enzyme .

Comparaison Avec Des Composés Similaires

Key Insights :

- CS’s ionic liquid structure enhances solubility and formulation flexibility compared to non-ionic salicylates like aspirin.

- Trilisate combines choline and magnesium cations for prolonged release, whereas magnesium salicylate lacks choline’s mucosal penetration .

Pharmacokinetic and Pharmacodynamic Profiles

Antipyretic Efficacy in Febrile Children (Single-Dose Study)

| Parameter | This compound | Aspirin | Acetaminophen |

|---|---|---|---|

| Cmax (μg/mL) | ~70 (SA metabolite) | ~70 (SA) | 9.3–14.6 |

| tmax (h) | 0.1 (absorption t½) | 0.36 (absorption t½) | 0.7 |

| Antipyretic Effect | 50% of maximum | 70% of maximum | 70% of maximum |

| Elimination t½ | 3.43 h | 3–7 h | 1.74–2.9 h |

Key Insights :

Activité Biologique

Choline salicylate (CS) is a non-steroidal anti-inflammatory drug (NSAID) derived from salicylic acid, known for its analgesic, anti-inflammatory, and antipyretic properties. This compound has been widely studied for its biological activity, particularly its mechanism of action, pharmacokinetics, therapeutic applications, and potential adverse effects.

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in promoting inflammation, pain, and fever. By reducing prostaglandin levels, CS alleviates pain and inflammation at both peripheral and central levels .

Pharmacokinetics

This compound is rapidly absorbed across the buccal mucosa when administered orally. Studies indicate that it achieves peak plasma levels significantly faster than acetylsalicylic acid (aspirin), with absorption half-lives of approximately 0.1 hours compared to 0.36 hours for aspirin . The pharmacokinetic profile is summarized in the following table:

| Parameter | This compound | Aspirin |

|---|---|---|

| Absorption Half-life | 0.1 hours | 0.36 hours |

| Peak Plasma Level Time | 10 minutes | 120 minutes |

| Volume of Distribution | 0.15 L/kg | Not specified |

| Protein Binding | 80-90% | High |

| Metabolism | Glucuronidation | Hydroxylation |

| Elimination Half-life | 2-4 hours | 2-3 hours |

Therapeutic Applications

This compound has been used in various formulations, including oral gels and topical applications for treating conditions such as:

- Oral Ulcers : CS is commonly used in gel formulations to soothe oral mucosal lesions. Clinical studies have shown that it effectively reduces inflammation and promotes healing in oral ulcers .

- Pain Relief : It is indicated for mild to moderate pain relief due to its analgesic properties comparable to aspirin .

- Anti-inflammatory Treatment : CS is utilized in treating inflammatory conditions due to its ability to diminish inflammatory responses .

Case Studies and Clinical Findings

Several case studies highlight both the therapeutic benefits and potential risks associated with this compound:

- Refractory Gastric Ulceration : A case report described a patient who developed refractory gastric ulcers attributed to excessive use of an oral gel containing this compound. The patient's symptoms resolved upon discontinuation of the gel, emphasizing the importance of monitoring dosage .

- Childhood Toxicity : A safety report indicated that excessive application of this compound gel in children could lead to systemic toxicity resembling Reye’s syndrome, highlighting the need for cautious use in pediatric populations .

- Comparison with Aspirin : In a comparative study involving 50 subjects, this compound was found to induce significantly less gastrointestinal blood loss than aspirin while providing similar analgesic effects .

Adverse Effects

While this compound is generally well-tolerated, it can cause side effects similar to those of other NSAIDs, including:

- Gastrointestinal irritation

- Risk of Reye’s syndrome in children

- Allergic reactions in sensitive individuals

Monitoring for signs of salicylism (overdose) is essential, particularly in vulnerable populations such as infants and individuals with pre-existing gastrointestinal conditions .

Q & A

Q. What validated analytical methods are recommended for quantifying choline salicylate in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for simultaneous quantification of this compound with other compounds (e.g., lignocaine HCl, tannic acid). Key parameters include:

- Linearity : 12.5–50 µg/mL for this compound (R² = 0.9992) .

- Precision : Intraday and interday %RSD < 2% .

- Accuracy : Recovery rates within 98–102% at 50%, 100%, and 150% spiked levels .

- Retention time : 3.163 min (this compound) and 9.629 min (lignocaine HCl) using a C18 column and phosphate buffer:acetonitrile (60:40 v/v) mobile phase . These methods are cost-effective and reproducible for quality control .

Q. How does this compound’s pharmacological mechanism differ from acetylated salicylates like aspirin?

this compound is a non-acetylated salicylate , meaning it reversibly inhibits cyclooxygenase (COX) enzymes without irreversible acetylation of COX-1. This reduces risks of gastrointestinal bleeding and bronchospasm, making it preferable for patients with asthma or bleeding disorders . Unlike aspirin, it does not suppress platelet aggregation long-term, which is critical in designing preclinical safety studies .

Q. What safety profiles are established for this compound in preclinical studies?

Acute oral toxicity (LD₅₀) in mice is 2690 mg/kg, indicating low systemic toxicity. However, chronic exposure studies are limited. Case reports (e.g., a patient using 3–4 tubes of this compound gel) showed no significant psychological or metabolic disturbances, suggesting high-dose tolerability in humans .

Advanced Research Questions

Q. How can researchers optimize RP-HPLC parameters to resolve co-elution issues in complex matrices?

Co-elution challenges arise when analyzing this compound with structurally similar compounds (e.g., tannic acid). Optimization strategies include:

- Mobile phase adjustment : Testing buffer pH (e.g., 3.0–5.0) to alter ionization states .

- Column selection : Using phenyl or polar-embedded columns for better separation of polar metabolites .

- Gradient elution : Implementing stepwise acetonitrile gradients (e.g., 20% to 60% over 15 min) to improve peak resolution . Robustness testing under varied flow rates (±0.1 mL/min) and column temperatures (±2°C) is critical for method validation .

Q. What strategies address discrepancies in reported toxicity profiles of this compound?

Discrepancies in LD₅₀ values (e.g., 2690 mg/kg in mice vs. no toxicity in human case studies) may stem from species-specific metabolism or formulation differences. Researchers should:

Q. How can stability-indicating methods be developed for this compound under stress conditions?

Forced degradation studies under acidic, alkaline, oxidative, and thermal stress are essential. Key findings include:

- Acidic hydrolysis : Degrades this compound into salicylic acid and choline, detectable via mass shifts in LC-MS .

- Oxidative stress : Hydrogen peroxide (3% v/v) induces ~15% degradation, requiring antioxidants in formulations .

- Photostability : UV light exposure causes <5% degradation, suggesting light-resistant packaging is unnecessary .

Q. What experimental designs are recommended for comparative studies of this compound and sodium salicylate?

- Pharmacodynamic assays : Compare COX-1/2 inhibition ratios using enzyme-linked immunosorbent assays (ELISA) .

- Anti-inflammatory models : Use carrageenan-induced rat paw edema to measure ED₅₀ values .

- Toxicity endpoints : Monitor renal prostaglandin levels and gastrointestinal permeability in chronic dosing models .

Data Contradiction and Reproducibility

Q. How should researchers interpret conflicting data on this compound’s stability in ocular formulations?

Discrepancies in ocular drop stability (e.g., viscosity changes vs. chemical degradation) require:

- Multivariate analysis : Correlate pH, osmolarity, and excipient interactions using DOE (Design of Experiments) .

- Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months to identify degradation pathways .

Q. What statistical frameworks are suitable for analyzing rare adverse events in this compound studies?

- Bayesian inference : Estimate posterior probabilities of adverse events from sparse datasets .

- Meta-analysis : Pool data from case reports and preclinical studies using random-effects models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.